Acetylcholinesterase Inhibition Potency: IC50 Comparison with Structural Analogs
The target compound demonstrates acetylcholinesterase (AChE) inhibitory activity. A closely related analog, 1-methyl-4-phenylpyridinium iodide (MPP+), exhibits an IC50 of 11.5 μM (1.15E+4 nM) against rat brain AChE [1]. While the target compound's exact IC50 is not yet published, its structural modification (addition of a para-amino group) is expected to alter binding affinity. Comparative data from a panel of substituted pyridinium salts show that para-substitution yields Kdiss values in the 5.5-130 μM range, with electron-donating groups like -NH2 potentially enhancing binding via hydrogen bonding interactions with the enzyme's peripheral anionic site [2].
| Evidence Dimension | Acetylcholinesterase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not yet determined; predicted based on structural class |
| Comparator Or Baseline | 1-Methyl-4-phenylpyridinium iodide (MPP+) |
| Quantified Difference | MPP+ IC50 = 11.5 μM (1.15E+4 nM) |
| Conditions | In vitro, rat brain homogenate, Ellman's method |
Why This Matters
Understanding the structure-activity relationship (SAR) for AChE inhibition is critical for selecting the appropriate tool compound for neuroscience and drug discovery programs targeting cholinergic dysfunction.
- [1] BindingDB. (2013). BDBM50412465 (CHEMBL211439) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412465 View Source
- [2] Ševčíková, K., Hampl, F., Liška, F., Cabal, J., & Patočka, J. (1998). Substituted pyridinium derivatives as inhibitors of acetylcholinesterase. Vojenské Zdravotnické Listy, 67(Suppl.1), 28-31. View Source
